N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide
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Overview
Description
“N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an aromatic heterocyclic compound, and many of its derivatives are found in commercial products or in nature .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis
In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Scientific Research Applications
Therapeutic Applications of Benzothiazoles Benzothiazoles, including compounds like N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide, have been identified as a versatile scaffold in pharmaceuticals. They exhibit a broad spectrum of biological activities such as antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. Specifically, the 2-arylbenzothiazoles have shown potential as antitumor agents and are under development for cancer treatment. The simplicity of their structure and synthesis contributes to their use in drug discovery, indicating their increasing importance in medicinal chemistry (Kamal et al., 2015).
Advances in Structural Modifications for Chemotherapeutics The structural modifications of the benzothiazole scaffold have been a focus in the development of new antitumor agents. Various series of benzothiazoles and their conjugates have been developed and evaluated for their antitumor properties. The promising biological profile and synthetic accessibility of benzothiazoles make them attractive for the design of new chemotherapeutics. Despite the observed response to tumors in clinical studies, a complete characterization of their toxicity is necessary for their safe clinical usage as cancer drugs (Ahmed et al., 2012).
Benzothiazole Derivatives in Medicinal Chemistry Benzothiazole and its derivatives are significant in medicinal chemistry due to their wide range of pharmacological activities. They show less toxic effects, and their derivatives have been proven to enhance these activities. The benzothiazole ring is integral in many bioactive molecules and possesses various pharmacological properties such as antiviral, antimicrobial, antidiabetic, antitumor, and anti-inflammatory effects. The structural diversity and pharmacological potential of benzothiazole-based compounds make them a rapidly developing area in medicinal chemistry (Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
Compounds with a benzothiazole moiety, like “N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-fluorobenzene-1-sulfonamide”, have been associated with diverse biological activities such as antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The mode of action would also depend on the specific target. For example, if the target is a bacterial enzyme, the compound might inhibit the enzyme’s activity, preventing the bacteria from performing essential functions .
Biochemical Pathways
The affected pathways would be those involving the compound’s target. For instance, if the target is an enzyme involved in DNA replication, the DNA replication pathway in the bacteria would be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of a sulfonamide group might influence how the compound is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects would depend on the mode of action. If the compound inhibits a bacterial enzyme, the result might be the death of the bacteria .
Action Environment
Environmental factors such as pH and temperature can influence a compound’s action, efficacy, and stability. For example, extreme pH values might denature the compound, reducing its efficacy .
Future Directions
properties
IUPAC Name |
N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2S2/c22-16-8-12-18(13-9-16)28(25,26)24-17-10-5-15(6-11-17)7-14-21-23-19-3-1-2-4-20(19)27-21/h1-14,24H/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXJGKPIKZXXAD-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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